Chitosan, 2-hydroxypropanoate (ester)

Description

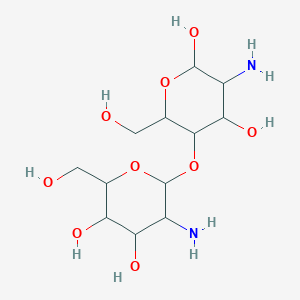

Structure

2D Structure

Properties

IUPAC Name |

5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTSDROPCWIKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148411-57-8 | |

| Record name | Chitosan, 2-hydroxypropanoate (ester) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Direct Reaction with Lactic Acid in Solvent :this Method Involves Reacting Chitosan Directly with Lactic Acid in a Suitable Medium, Such As Aqueous Acid or Ethanol.nih.govgoogle.comthe Primary Reaction is Often the Formation of a Chitosan Salt at the Amine Group, but Esterification at the Hydroxyl Groups Can Occur, Particularly with Thermal Treatment.

Advantages: Simple, uses readily available and biocompatible reagents. The degree of substitution can be controlled by the molar ratio of reactants. nih.gov

Disadvantages: Can be an equilibrium-limited reaction, requiring removal of water to drive it to completion. The acidic conditions and elevated temperatures needed for esterification can cause significant degradation (hydrolysis) of the chitosan (B1678972) backbone. bohrium.commdpi.com The product is often a mix of N-protonated salt and O-acylated ester.

Ring Opening Polymerization Rop of Lactide:this Route Involves Grafting Polylactide Pla Chains Onto the Chitosan Backbone by Initiating the Polymerization of Lactide from Chitosan S Hydroxyl or Amino Groups.researchgate.net

Advantages: Allows for the grafting of long polymer chains, creating a well-defined graft copolymer. The process can be performed in a solvent-free manner (melt polymerization). nih.gov It can produce high molecular weight grafts. researchgate.net

Disadvantages: Often requires a catalyst (e.g., Sn(Oct)₂, Ti(OⁱPr)₄), which can be toxic and must be completely removed for biomedical applications. nih.gov The reaction conditions (e.g., high temperature at 130 °C) can still lead to some degradation of the chitosan (B1678972). nih.gov

Solid Phase Synthesis:this Method Involves Reacting Solid Chitosan with a Hydroxy Acid Like Lactic Acid Under High Shear and Temperature, for Example, in an Extruder.researchgate.net

Spectroscopic Analysis of Ester Linkages and Functional Groups

Spectroscopic methods are fundamental in verifying the successful synthesis of Chitosan, 2-hydroxypropanoate (ester) by identifying key functional groups and confirming the presence of the ester linkage.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of Chitosan, 2-hydroxypropanoate (ester), the FTIR spectrum provides clear evidence of the esterification of chitosan with 2-hydroxypropanoic acid (lactic acid). The spectrum of the parent chitosan typically shows characteristic peaks for its functional groups, such as O-H and N-H stretching, C-H stretching, and the N-H bending of the primary amine. su.ac.th

Following the esterification reaction, new and shifted bands appear in the spectrum of Chitosan, 2-hydroxypropanoate (ester). A crucial indicator of successful esterification is the appearance of a distinct absorption band around 1728-1730 cm⁻¹, which is attributed to the stretching vibration of the carbonyl (C=O) group within the newly formed ester linkage. su.ac.thresearchgate.net This peak is absent in the spectrum of the original chitosan. Additionally, the broad band corresponding to O-H and N-H stretching, typically seen around 3400 cm⁻¹, may shift, suggesting changes in hydrogen bonding due to the introduction of the lactate (B86563) moieties. nih.govhaihangchem.com The presence of both the characteristic chitosan backbone signals and the new ester peak confirms the formation of the derivative.

Table 1: Characteristic FTIR Absorption Bands for Chitosan, 2-hydroxypropanoate (ester)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3400 (Broad) | O-H and N-H Stretching | Hydroxyl and Amine | Overlapped peaks, indicative of hydrogen bonding. haihangchem.commedchemexpress.com |

| ~2900 | C-H Stretching | Alkane | Part of the polysaccharide backbone. su.ac.th |

| ~1730 | C=O Stretching | Ester | Confirms the presence of the 2-hydroxypropanoate ester linkage. researchgate.net |

| ~1645 | C=O Stretching (Amide I) | N-acetylglucosamine | Remnant acetyl groups from the parent chitin (B13524). medchemexpress.com |

| ~1590 | N-H Bending | Primary Amine | Unreacted amine groups on the chitosan backbone. su.ac.th |

| ~1150 | Asymmetric C-O-C Stretching | Glycosidic Linkage | Characteristic of the polysaccharide structure. su.ac.th |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Chitosan, 2-hydroxypropanoate (ester) and for quantifying the extent of modification. Both ¹H NMR and ¹³C NMR are employed to determine the degree of esterification (DE), which is a critical parameter influencing the polymer's properties.

In the ¹H NMR spectrum, new signals corresponding to the protons of the attached 2-hydroxypropanoate group appear, which are distinct from the signals of the chitosan backbone protons. tandfonline.com By comparing the integrated area of a characteristic proton signal from the lactate moiety (e.g., the methyl protons) with the integrated area of a known proton signal from the anhydroglucosamine unit of chitosan, the degree of esterification can be calculated. researchgate.netchitolytic.com This quantitative analysis provides a precise measure of the average number of 2-hydroxypropanoate groups per glucosamine (B1671600) unit.

¹³C NMR spectroscopy further corroborates the structure by showing a characteristic signal for the carbonyl carbon of the ester group, typically around 174 ppm. cymitquimica.com New signals for the methyl and methine carbons of the lactate group also appear, providing additional evidence of successful esterification. cymitquimica.com

Table 2: Representative NMR Chemical Shifts for Chitosan, 2-hydroxypropanoate (ester)

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~4.5 | Anomeric proton (H-1) of the glucosamine unit |

| ¹H | ~3.5-3.9 | Protons of the glucosamine ring (H-2 to H-6) |

| ¹H | ~4.1 | Methine proton (-CH-) of the lactate group |

| ¹H | ~1.3 | Methyl protons (-CH₃) of the lactate group |

| ¹³C | ~174 | Carbonyl carbon (C=O) of the ester group. cymitquimica.com |

| ¹³C | ~98 | Anomeric carbon (C-1) of the glucosamine unit |

| ¹³C | ~75 | Ring carbons (C-3, C-4, C-5) of the glucosamine unit. cymitquimica.com |

| ¹³C | ~60 | C-6 of the glucosamine unit |

| ¹³C | ~56 | C-2 of the glucosamine unit |

| ¹³C | ~21 | Methyl carbon (-CH₃) of the lactate group. cymitquimica.com |

Chromatographic and Thermal Characterization of Polymer Integrity

Beyond spectroscopic confirmation, it is crucial to assess the integrity of the polymer chain after the chemical modification process. Chromatographic and thermal analysis techniques provide insights into the molecular weight distribution and thermal stability of Chitosan, 2-hydroxypropanoate (ester).

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. tandfonline.com This analysis is critical because the esterification process can potentially lead to degradation of the chitosan chains. GPC separates molecules based on their hydrodynamic volume in solution.

The analysis provides several key parameters: the weight-average molecular weight (Mw), the number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). nih.gov A PDI value close to 1 indicates a narrow distribution of polymer chain lengths, while a larger value signifies a broader distribution. nih.gov By comparing the molecular weight profile of the starting chitosan with that of the final Chitosan, 2-hydroxypropanoate (ester), the extent of any chain scission during the reaction can be evaluated. tandfonline.comwhiterose.ac.uk

Table 3: Illustrative GPC Data for a Chitosan Derivative

| Parameter | Description | Typical Value |

| Mw (kDa) | Weight-Average Molecular Weight | 150 - 500 |

| Mn (kDa) | Number-Average Molecular Weight | 70 - 250 |

| PDI (Mw/Mn) | Polydispersity Index | 1.8 - 2.5. nih.gov |

Differential Scanning Calorimetry (DSC) is used to investigate the thermal transitions of the polymer as a function of temperature. The DSC thermogram of Chitosan, 2-hydroxypropanoate (ester) reveals important information about its physical state and thermal behavior.

Table 4: Key Thermal Events for Chitosan Derivatives from DSC Analysis

| Temperature Range (°C) | Thermal Event | Description |

| 70 - 120 | Endotherm | Evaporation of absorbed and bound water. researchgate.net |

| 150 - 200 | Endotherm | Loss of crystallization water and melting of crystalline domains. researchgate.net |

| > 250 | Exotherm | Onset of thermal decomposition of the polysaccharide backbone. nih.gov |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing a profile of its thermal stability and decomposition. The TGA curve for Chitosan, 2-hydroxypropanoate (ester) typically shows distinct stages of weight loss.

The first stage, occurring below 150°C, corresponds to the loss of adsorbed water, which is consistent with the initial endothermic peak observed in DSC. nih.gov The main decomposition of the chitosan backbone occurs at higher temperatures, generally starting around 250°C. nih.gov This second, major weight loss is due to the degradation and depolymerization of the polysaccharide chains. The introduction of the 2-hydroxypropanoate group can influence the thermal stability. In some cases, chitosan derivatives have been found to be less thermally stable than the original chitosan. su.ac.thresearchgate.net The TGA data, including the onset temperature of degradation and the residual mass at high temperatures, are crucial indicators of the material's thermal stability.

Table 5: TGA Data for Thermal Degradation of Chitosan Derivatives

| Temperature Range (°C) | Weight Loss Stage | Associated Process |

| 30 - 150 | Initial Weight Loss (~5-10%) | Evaporation of bound water. nih.gov |

| 250 - 400 | Main Decomposition (~40-60%) | Degradation and deacetylation of the chitosan backbone. nih.govnih.gov |

| > 400 | Final Stage | Carbonization of the residue. nih.gov |

Microscopic and Morphological Investigations

The surface topography, internal structure, and nanoscale features of chitosan and its derivatives are critical for understanding their behavior in various applications. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are instrumental in these investigations.

SEM analysis of chitosan typically reveals a surface that can range from smooth and non-porous to fibrous with interconnected pores, depending on the preparation method. pubcompare.aiglycopedia.eu For instance, chitosan scaffolds prepared for tissue engineering often exhibit a highly porous three-dimensional structure. pubcompare.ai When processed into nanoparticles with lactic acid, chitosan can present a non-smooth, fractured surface with some aggregation. researchgate.net

For Chitosan, 2-hydroxypropanoate (ester), it is hypothesized that its surface morphology would be influenced by the degree of esterification. A low degree of substitution might result in a surface topography similar to that of chitosan lactate films, which have been observed to be less rough and more homogeneous than chitosan acetate (B1210297) films. researchgate.net Higher degrees of esterification could lead to a more amorphous and potentially smoother surface due to the disruption of the semi-crystalline structure of the native chitosan. The introduction of the 2-hydroxypropanoate group may also affect the porosity of the material when fabricated into scaffolds or films.

TEM is employed to visualize the internal structure and morphology of nanomaterials. Chitosan nanoparticles, when observed under TEM, are typically spherical and have a smooth surface. researchgate.net The size of these nanoparticles can be influenced by the presence of other molecules. researchgate.net

It is anticipated that TEM analysis of Chitosan, 2-hydroxypropanoate (ester) nanoparticles would reveal similar spherical morphologies. The esterification process, particularly if it occurs on the surface of pre-formed chitosan nanoparticles, could result in a core-shell structure. The thickness of this esterified layer would depend on the reaction conditions. The internal structure is expected to be largely amorphous, especially with increasing degrees of esterification, which would disrupt the crystalline packing of the chitosan chains.

AFM provides high-resolution, three-dimensional images of a material's surface and can also be used to probe its mechanical properties at the nanoscale. researchgate.net Studies on chitosan films have shown that surface roughness can be influenced by the solvent used, with chitosan lactate films exhibiting a smoother surface than chitosan acetate films. researchgate.net AFM has also been instrumental in measuring the stiffness and Young's modulus of chitosan-based materials. nih.gov

For Chitosan, 2-hydroxypropanoate (ester), AFM would be a valuable tool to quantify changes in surface roughness resulting from the esterification. It is predicted that the ester would have a smoother and more uniform surface compared to unmodified chitosan. This is because the bulky 2-hydroxypropanoate groups would likely interfere with the regular packing of the polymer chains, leading to a more amorphous and less rugged surface. researchgate.netmdpi.combibliotekanauki.pl

| Analytical Technique | Observed Property in Chitosan/Chitosan Lactate | Hypothesized Property in Chitosan, 2-hydroxypropanoate (ester) |

| SEM | Variable; from fibrous and porous to non-smooth and fractured in nanoparticles. pubcompare.airesearchgate.net | Smoother, more homogeneous surface with potentially altered porosity depending on the degree of esterification. |

| TEM | Spherical and smooth nanoparticles. researchgate.net | Spherical nanoparticles, possibly with a core-shell structure and a largely amorphous interior. |

| AFM | Chitosan lactate films are smoother than chitosan acetate films. researchgate.net | A smoother and more uniform surface topology compared to unmodified chitosan, with reduced surface roughness. |

Crystalline Structure and Polymer Conformation Analysis

The arrangement of polymer chains and the degree of crystallinity are fundamental properties that dictate the mechanical and physicochemical behavior of chitosan and its derivatives.

In the case of Chitosan, 2-hydroxypropanoate (ester), a significant reduction in crystallinity compared to the parent chitosan is expected. The covalent attachment of the 2-hydroxypropanoate group to the chitosan backbone would disrupt the intermolecular hydrogen bonding that is responsible for the semi-crystalline nature of chitosan. This would likely result in a more amorphous structure, which would be reflected in the XRD pattern as broader and less intense diffraction peaks. The degree of this amorphization would be proportional to the degree of esterification.

The conformation of the chitosan polymer chain is highly dependent on its chemical environment. In acidic solutions, the protonation of the amine groups leads to electrostatic repulsion and a more extended chain conformation. researchgate.net In the solid state, chitosan and its acid salts can adopt a variety of helical conformations. researchgate.net The flexibility of the chitosan chain is influenced by the degree of acetylation and the nature of any substituent groups.

The introduction of the 2-hydroxypropanoate ester group is expected to have a profound impact on the conformational behavior of the chitosan chain. The bulky ester groups would introduce steric hindrance, potentially leading to a more rigid local conformation while also preventing the close packing of chains. This could affect the chain entanglement dynamics in solution and in the solid state. The ability of the esterified chitosan to form intra- and intermolecular hydrogen bonds would also be altered, further influencing its conformational preferences. In solution, the ester derivative may exhibit different hydrodynamic properties compared to unmodified chitosan or its salts.

| Property | Known Characteristics of Chitosan/Chitosan Lactate | Hypothesized Characteristics of Chitosan, 2-hydroxypropanoate (ester) |

| Crystallinity (from XRD) | Semi-crystalline; can form different polymorphs (Type I and Type II salts) with lactic acid. glycopedia.eunih.gov | Largely amorphous, with crystallinity decreasing as the degree of esterification increases. |

| Polymer Conformation | Can adopt various helical conformations (e.g., 2-fold, 8-fold helix) in acid salts. researchgate.netnih.gov | Altered chain conformation due to steric hindrance from ester groups, leading to changes in chain flexibility and entanglement. |

Rheological and Viscoelastic Behavior of Chitosan, 2-hydroxypropanoate (ester) Systems

The rheological and viscoelastic properties of Chitosan, 2-hydroxypropanoate (ester), also known as chitosan lactate, are critical determinants of its functionality in various applications, from biomedical hydrogels to food packaging films. The behavior of chitosan lactate in solution is complex, governed by a multitude of factors including polymer concentration, the pH and ionic strength of the medium, and temperature. These systems can transition from a liquid-like (sol) to a solid-like (gel) state, and their flow characteristics are typically non-Newtonian.

Solution Viscosity and Pseudoplastic Fluid Dynamics

Solutions of chitosan lactate characteristically exhibit pseudoplastic, or shear-thinning, behavior. researchgate.netnih.gov This means that the viscosity of the solution decreases as the applied shear rate increases. At low shear rates, the entangled and randomly oriented polymer chains offer significant resistance to flow, resulting in high viscosity. As the shear rate increases, the polymer chains begin to disentangle and align in the direction of flow, leading to a reduction in viscosity. mdpi.com This property is advantageous in applications such as injectable drug delivery systems, where a high viscosity at rest ensures stability, while a lower viscosity during injection facilitates administration. nih.gov

The viscosity of chitosan lactate solutions is also influenced by the choice of the acid used for dissolution. For instance, at a 1% concentration, a chitosan solution prepared with lactic acid exhibits a specific viscosity that differs from solutions prepared with other acids like acetic or formic acid. scribd.com This highlights the role of the counter-ion (lactate, in this case) in modulating the polymer's hydrodynamic volume and intermolecular interactions. The viscosity of chitosan solutions generally increases with higher polymer concentrations and greater degrees of deacetylation. scribd.com

Interactive Table: Apparent Viscosity of Chitosan Solutions with Different Acid Solvents

| Acid (at 1% concentration) | Apparent Viscosity (mPa·s) | pH |

|---|---|---|

| Acetic | 260 | 3.41 |

| Lactic | 235 | 3.3 |

| Formic | 240 | 2.6 |

Data sourced from a study on chitosan solutions, providing a comparative view of the effect of different acids on viscosity. scribd.com

Gelation Kinetics and Rheological Transitions

Chitosan lactate solutions can undergo a sol-gel transition, forming a three-dimensional hydrogel network under specific triggers, most notably changes in temperature or pH. nih.gov This transition is of significant interest for creating in-situ forming scaffolds for tissue engineering. researchgate.net The gelation process can be induced by the addition of cross-linking agents, such as β-glycerol phosphate (B84403) disodium (B8443419) salt pentahydrate (β-GP) or uridine (B1682114) 5′-monophosphate disodium salt (UMP). nih.gov

The kinetics of this gelation are marked by a crossover point of the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic (solid-like) component of the material, while the loss modulus represents the viscous (liquid-like) component. In the sol state, G'' is greater than G', whereas in the gel state, G' exceeds G''. The point at which G' = G'' is often defined as the gelation point. The damping factor, tan δ (where δ is the phase angle), which is the ratio of G''/G', is also used to characterize the sol-gel transition. nih.gov

Studies have shown that for a chitosan lactate system using β-GP as a cross-linker, the sol-gel transition occurs at a temperature of 36.0 °C. nih.gov When UMP is used as the cross-linking agent with chitosan lactate, two sol-gel transition points have been observed, at 6.4 °C and 37.3 °C. nih.gov The specific kinetics and the resulting gel's mechanical properties can be fine-tuned by the choice and concentration of the cross-linking agent. postersessiononline.eunih.gov

Interactive Table: Gelation Temperatures of Chitosan Salt Solutions

| Chitosan Salt System | Cross-linking Agent | Gelation Temperature (°C) |

|---|---|---|

| Chitosan Lactate | β-Glycerol phosphate | 36.0 |

| Chitosan Chloride | β-Glycerol phosphate | 40.5 |

| Chitosan Lactate | Uridine 5′-monophosphate | 6.4 and 37.3 |

| Chitosan Chloride | Uridine 5′-monophosphate | 10.0 and 41.2 |

Data from a comparative study on the sol-gel transition of chitosan salt solutions. nih.gov

Influence of Concentration, pH, and Ionic Strength on Rheological Properties

The rheological profile of chitosan lactate systems is highly sensitive to the polymer concentration, the pH of the solution, and the presence of ions (ionic strength).

Concentration: As the concentration of chitosan lactate in a solution increases, the viscosity generally increases. scribd.com This is due to the greater frequency of intermolecular interactions and physical entanglements between the polymer chains. Similarly, the viscoelasticity modulus, which is a measure of the material's combined elastic and viscous response, also shows a dependence on concentration. For chitosan lactate solutions, a maximum in the viscoelasticity modulus has been observed at a concentration of approximately 0.5–0.7 g/L at oscillation frequencies of 0.01 and 0.1 Hz. semanticscholar.org

pH: The pH of the medium plays a crucial role in the rheological behavior of chitosan lactate solutions. Chitosan is a weak cationic polyelectrolyte, with amino groups that become protonated in acidic conditions. mdpi.com This protonation leads to electrostatic repulsion between the polymer chains, causing them to adopt a more extended conformation and increasing the solution's viscosity. mdpi.com As the pH increases towards the pKa of chitosan (around 6.5), the amino groups begin to deprotonate, reducing the electrostatic repulsion. This can lead to chain coiling, aggregation, and eventually, precipitation, causing significant changes in the rheological properties. researchgate.net

Ionic Strength: The ionic strength of the solution, determined by the concentration of dissolved salts, also modulates the rheology. The presence of counter-ions from salts can shield the charges on the protonated amino groups of the chitosan chains. This shielding effect reduces the electrostatic repulsion between the polymer segments, which can lead to a more coiled conformation and a decrease in viscosity. mdpi.com However, at low shear rates, a moderate increase in ionic strength has been observed to initially increase the apparent viscosity of some chitosan salt solutions before a decrease is seen at higher salt concentrations. researchgate.net The interplay between polymer concentration, pH, and ionic strength ultimately dictates the conformational state of the chitosan molecules and, consequently, the macroscopic rheological properties of the solution. researchgate.netresearchgate.net

Mechanistic Studies of Functional Properties of Chitosan, 2 Hydroxypropanoate Ester

Antimicrobial Activity Mechanisms

The most widely accepted antimicrobial mechanism of chitosan (B1678972) and its derivatives is the electrostatic interaction between the polymer and the microbial cell surface. nih.govresearchgate.net In an acidic to neutral environment (typically below pH 6.5), the primary amino groups (-NH₂) on the chitosan backbone become protonated, conferring a polycationic nature to the molecule. nih.govmdpi.com Microbial cell surfaces are, conversely, typically anionic. In Gram-positive bacteria, this negative charge is primarily due to teichoic acids, while in Gram-negative bacteria, it is due to lipopolysaccharides (LPS) in the outer membrane. nih.gov

This difference in charge leads to a strong electrostatic attraction, causing the chitosan molecules to bind to the bacterial cell surface. nih.gov This binding disrupts the normal membrane potential and increases its permeability, leading to the leakage of intracellular components such as ions, nucleotides, and enzymes, ultimately resulting in cell death. researchgate.net Studies specifically using chitosan lactate (B86563) have demonstrated this interaction; microscopic examination of the yeast Saccharomyces unisporus treated with chitosan lactate revealed the agglutination of a refractive substance across the entire cell wall, suggesting a direct interaction. nih.gov High molecular weight chitosan can also form a dense polymer film on the cell surface, which can block the transport of essential nutrients into the cell. nih.govresearchgate.net

Beyond surface interactions, chitosan derivatives, particularly those with a low molecular weight, can exert their antimicrobial effects intracellularly. researchgate.net These smaller chitosan oligomers are capable of penetrating the microbial cell wall and membrane to reach the cytoplasm. nih.gov Once inside, the chitosan molecules can interact with and bind to the microbial DNA. nih.gov

This interaction can inhibit DNA replication and transcription, preventing the synthesis of messenger RNA (mRNA). researchgate.net The disruption of mRNA synthesis subsequently halts the production of essential proteins and enzymes, interfering with the microbe's metabolic activities and leading to cell death. nih.gov Research on chitosan oligomers has confirmed their presence inside E. coli cells and their role in preventing DNA transcription. nih.gov

Chitosan possesses a high capacity for chelating metal ions due to the presence of numerous amino and hydroxyl groups in its structure. nih.govwikipedia.org This chelating ability represents a third mechanism of antimicrobial action. nih.govmdpi.com Divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), are essential for stabilizing the structure of the outer membrane of many bacteria by bridging the negatively charged lipopolysaccharide molecules. nih.gov

Chitosan can effectively chelate these metal ions, removing them from the membrane structure. researchgate.net This sequestration of cations destabilizes the outer membrane, increasing its permeability and making the cell more susceptible to damage and leakage of internal contents. nih.gov This mechanism can act synergistically with the direct electrostatic disruption of the membrane.

The antimicrobial performance of chitosan derivatives is not constant but is significantly influenced by key physicochemical properties, including molecular weight (MW) and the degree of substitution or, in this case, esterification. The degree of deacetylation (DDA) of the original chitosan is also a critical underlying factor, as it determines the number of free amino groups available for protonation and interaction. fao.org A higher DDA generally correlates with a higher positive charge density and enhanced antimicrobial activity. mdpi.com

The effect of molecular weight on antimicrobial efficacy is complex, with different studies reporting contradictory results. mdpi.com Some research indicates that low MW chitosan is more effective, potentially due to its ability to penetrate microbial cells and inhibit cellular processes. nih.gov Conversely, other studies suggest high MW chitosan is more potent, attributing this to its superior ability to form an impermeable layer on the cell surface. fao.orgpaperdigest.org Other reports have found that an intermediate MW exhibits the strongest effect. mdpi.com

A study on chitosan lactate polymers with varying molecular weights found that a low-molecular-weight version (0.5 kDa) was most effective on a solid medium, while an intermediate-molecular-weight version (5 kDa) was more efficient in a liquid medium. nih.gov In the same study, very high MW native chitosan (1.2 MDa) showed no inhibitory activity. nih.gov This suggests the optimal molecular weight may be application-dependent. nih.govmdpi.com

| Chitosan Type & MW | Target Microorganism | Key Finding on Antimicrobial Activity | Reference |

|---|---|---|---|

| Chitosan Lactate (0.5 kDa) | Yeasts & Lactic Acid Bacteria | Most efficient on solid medium (MBA); activity decreased with increasing MW. | nih.gov |

| Chitosan Lactate (5 kDa) | Yeasts | More efficient than low MW chitosan in liquid medium (VJM). | nih.gov |

| Chitosan (50 kDa) | E. coli | Demonstrated the strongest inhibitory activity compared to MWs ranging from 3 to 1000 kDa. | mdpi.com |

| Chitosan (>1000 kDa) | E. coli & S. aureus | Ultra-long molecular chain enhanced coating and binding of bacteria, leading to high activity. | fao.org |

Biocompatibility at the Cellular and Subcellular Levels

Biocompatibility is a critical property for materials intended for biomedical applications. Chitosan and its derivatives are generally regarded as biocompatible, capable of supporting cellular functions without eliciting significant toxic or immunological responses. mdpi.comnih.gov

The ability of a material to support cellular adhesion and proliferation is fundamental to its use in applications like tissue engineering and wound healing. Chitosan-based materials have been shown to be suitable substrates for the attachment and growth of various cell types, including fibroblasts and mesenchymal stem cells. nih.govnih.gov

The interaction between cells and a chitosan substrate is heavily influenced by the material's surface properties, such as its chemistry, charge, and hydrophilicity. nih.gov The cationic nature of chitosan at physiological pH can enhance the adsorption of negatively charged extracellular matrix proteins (like fibronectin), which in turn facilitates cell attachment and spreading. researchgate.net Studies have shown that cell adhesion to chitosan surfaces can be controlled by small adjustments in the medium's pH; HeLa cells attached well at pH ~7.2 but detached when the pH was raised to 7.65, as the chitosan surface became less protonated. researchgate.net

Modifying chitosan, for instance through plasma treatment, can alter surface hydrophilicity and chemistry, leading to improved adhesion and proliferation of fibroblast-like cells compared to untreated chitosan. nih.gov However, the relationship is not always straightforward. One study found no direct correlation between the degree of deacetylation and fibroblast attachment or proliferation, suggesting other factors like residual protein or mineral content could play a role. researchgate.net The degree of N-acetylation has also been shown to affect cell viability, with lower acetylation (higher DDA) supporting greater viability of neural cells. nih.gov Chitosan materials prepared using lactic acid have been noted for their biocompatibility, though they may exhibit higher cytotoxicity at certain concentrations compared to materials prepared with other methods. nih.govresearchgate.net

| Chitosan Substrate/Modification | Cell Type | Key Finding on Adhesion/Proliferation | Reference |

|---|---|---|---|

| N-acetylated Chitosan (varying degrees) | Chick Dorsal Root Ganglion (DRG) Neurons | All films showed cell adhesion, but viability decreased with increasing acetylation. 0.5% acetylated chitosan had the highest viability. | nih.gov |

| Plasma-Treated Chitosan Membranes (Argon & Nitrogen) | L929 Fibroblasts | Plasma treatment improved cell adhesion and attachment compared to untreated chitosan membranes. | nih.gov |

| Chitosan Films (varying DDA, protein, ash content) | Normal Human Dermal Fibroblasts | No relationship was found between DDA and cell attachment/proliferation. Proliferation increased with higher residual ash content. | researchgate.net |

| pH-Responsive Chitosan Surface | HeLa, HaCaT, NIH-3T3, Primary Corneal Fibroblasts | Cells attached and spread well at pH < 7.4 but detached rapidly at pH > 7.4, demonstrating controllable cell adhesion. | researchgate.net |

| Chitosan Xerogels (prepared with Lactic Acid vs. CO₂) | L929 Fibroblasts | Lactic acid-prepared materials showed higher cytotoxicity (~20% viability) compared to those made with CO₂ (~50% viability). | nih.gov |

Mechanisms of Biopolymer Interaction with Biological Systems

Chitosan, 2-hydroxypropanoate (ester), a derivative of the natural polysaccharide chitosan, interacts with biological systems through a combination of physicochemical properties inherent to its parent molecule. The primary mechanism is governed by the polymer's cationic nature. In acidic environments (pH below 6.0), the free amino groups (-NH₂) on the D-glucosamine units of the chitosan backbone become protonated, forming cationic amine groups (-NH₃⁺). mdpi.comnih.gov This creates a linear polycation with a high density of positive charges, which is a key factor in its biological interactions. nih.gov

This positive charge drives strong electrostatic interactions with numerous negatively charged biological surfaces. researchgate.netnih.gov These include cell membranes, which are rich in anionic components, and mucous membranes, which contain negatively charged sialic acid residues. researchgate.net Beyond simple electrostatic attraction, the biopolymer also engages in hydrogen bonding and hydrophobic interactions, facilitated by its abundant hydroxyl (-OH) and residual amino groups. nih.govresearchgate.net These multiple, non-covalent interactions allow the polymer to adhere to and recognize biological tissues. nih.gov Furthermore, these reactive functional groups can coordinate with various metal ions. mdpi.com At the cellular level, these interactions can influence cell behavior; for instance, chitosan has been shown to support the survival, growth, and function of mammalian cells like human osteoblasts and chondrocytes. nih.gov

Influence on Extracellular Matrix Remodeling

The interaction of chitosan and its derivatives with biological systems extends to influencing the complex process of extracellular matrix (ECM) remodeling. Research has demonstrated that chitosan-based materials can serve as a biocompatible substrate that actively promotes the functional expression of cells responsible for building and maintaining tissue. nih.gov

Studies involving human osteoblasts (bone-forming cells) and chondrocytes (cartilage-forming cells) have shown that a chitosan substrate supports the continued expression of essential ECM proteins. nih.gov This indicates that the biopolymer not only provides a scaffold for cell growth but also encourages the cells to produce and deposit their own matrix components, a critical step in tissue regeneration. nih.gov The potential for tissue engineering can be further enhanced by modifying chitosan hydrogels with native ECM components. The incorporation of type-II collagen and chondroitin (B13769445) sulfate (B86663) into chitosan hydrogels was found to significantly increase chondrogenesis. nih.gov The mechanism for this enhancement, particularly with collagen, involves improved cell-matrix adhesion mediated by integrin binding, which promotes cellular condensation and the formation of new cartilage tissue. nih.gov These findings underscore the potential of Chitosan, 2-hydroxypropanoate (ester) to act as a biomaterial that facilitates the natural processes of ECM remodeling for the repair of osseous and chondral defects. nih.govnih.gov

Biodegradation Pathways and Kinetics

Chitosan, 2-hydroxypropanoate (ester) is a biodegradable polymer, a crucial property for its application within biological systems. nih.gov The degradation process involves the breakdown of the polymer into smaller, non-toxic components that can be assimilated or excreted by the body. nih.gov The degradation occurs through two primary pathways: enzymatic hydrolysis and chemical hydrolysis. nih.gov For Chitosan, 2-hydroxypropanoate (ester) specifically, degradation can occur at two sites: the β-(1→4) glycosidic bonds of the chitosan backbone and the ester linkage between the chitosan polymer and the 2-hydroxypropanoate group.

Enzymatic Degradation Mechanisms in Biological Environments

In biological environments, the primary mechanism of chitosan degradation is enzymatic hydrolysis. nih.gov The key enzyme responsible for this process in mammals is lysozyme (B549824), which is widely distributed in tissues and secretions. nih.gov Lysozyme specifically targets and cleaves the β-(1→4) glycosidic linkages between the N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) units that constitute the chitosan chain. nih.gov

In addition to lysozyme, a variety of other enzymes can hydrolyze chitosan. These include chitosanases and chitinases, which are often of microbial origin and exhibit high specificity for cleaving glycosidic bonds within the chitosan polymer. nih.govresearchgate.net Some studies have also reported the ability of other enzymes, such as hemicellulase (B13383388) and certain proteases and lipases, to break down chitosan, indicating a broad susceptibility to enzymatic action. nih.govresearchgate.netnih.gov The enzymatic cleavage pattern can vary, with some enzymes preferentially hydrolyzing bonds between two deacetylated units (D-D) and others acting on linkages involving acetylated units (A-D or D-A). nih.govresearchgate.net This process results in the formation of chitosan oligosaccharides (COS) of varying lengths. nih.gov

Hydrolytic Stability and Degradation Products

Beyond enzymatic action, chitosan is susceptible to chemical hydrolysis, particularly in acidic aqueous solutions (pH < 6). mdpi.com The rate of this hydrolytic degradation is sensitive to environmental conditions, most notably temperature. nih.gov Studies have shown that storing chitosan solutions at elevated or ambient temperatures accelerates the breakdown of polymer chains, a process that follows first-order kinetics. nih.gov Conversely, storage at refrigerated temperatures (e.g., 5°C) can significantly slow this process, preserving the polymer's structural integrity. nih.gov

For Chitosan, 2-hydroxypropanoate (ester), the ester bonds are also susceptible to hydrolysis, which would yield the parent chitosan polymer and 2-hydroxypropanoic acid (lactic acid), both of which are considered biocompatible. The primary products from the hydrolytic cleavage of the main chitosan backbone are water-soluble chitosan oligomers. mdpi.com With continued degradation, these oligomers can be further broken down into their constituent monomers, D-glucosamine and N-acetyl-D-glucosamine. nih.govnih.gov Oxidative degradation pathways, for instance in the presence of reactive oxygen species like hydrogen peroxide, can also contribute to the random cleavage of the polymer chains. nih.govresearchgate.net

Factors Influencing Biodegradation Rate

The rate at which Chitosan, 2-hydroxypropanoate (ester) biodegrades is not constant but is influenced by a combination of intrinsic polymer characteristics and external environmental factors. nih.gov Understanding these factors is essential for tailoring the material's persistence and functional lifetime in a biological setting.

| Factor | Influence on Biodegradation Rate | Mechanism / Rationale | Citations |

| Degree of Deacetylation (DD) | Inverse relationship with enzymatic degradation; direct relationship with hydrolytic stability. | Lower DD (more acetyl groups) increases susceptibility to enzymes like lysozyme. Higher DD creates a less porous structure, slowing acid hydrolysis. | nih.govnih.gov |

| Molecular Weight (MW) | Inverse relationship. | Higher MW chains may have less flexibility, reducing their affinity and accessibility to degradative enzymes. | nih.gov |

| Crosslinking | Inverse relationship. | Crosslinks increase the structural rigidity of the polymer network, physically hindering the penetration and access of enzymes and water to the glycosidic bonds. | nih.govnih.gov |

| pH | Acidic pH accelerates degradation. | Acidic conditions catalyze the hydrolysis of glycosidic and ester bonds, increasing the rate of chemical degradation. | nih.govnih.gov |

| Temperature | Direct relationship. | Higher temperatures increase the kinetic energy of the system, accelerating the rate of both enzymatic and chemical hydrolysis reactions. | nih.gov |

| Purity / Contamination | Microbial contamination accelerates degradation. | The presence of microorganisms can introduce a variety of enzymes (e.g., chitosanases) that actively break down the polymer. | nih.gov |

The Degree of Deacetylation (DD) is one of the most critical factors. A lower DD, which signifies a higher proportion of N-acetyl-D-glucosamine units, generally leads to faster enzymatic degradation as these units are the primary recognition sites for lysozyme. nih.gov Conversely, a very high DD (>73%) can make the polymer highly resistant to lysozyme. nih.gov However, for acid-catalyzed hydrolysis, a higher DD results in a more compact structure that is less permeable to water, thereby slowing the degradation rate. nih.gov

The polymer's Molecular Weight (MW) also plays a significant role; higher MW chitosan tends to degrade more slowly, which is attributed to reduced chain flexibility that can limit enzyme access. nih.gov Furthermore, modifications such as crosslinking dramatically reduce the degradation rate by creating a more rigid and less permeable polymer matrix. nih.govnih.gov Finally, external conditions like pH and temperature are crucial, with acidic environments and elevated temperatures significantly accelerating hydrolytic breakdown. nih.gov

Mucoadhesive Properties and Permeation Enhancement Mechanisms

Chitosan and its derivatives, including Chitosan, 2-hydroxypropanoate (ester), are well-regarded for their mucoadhesive properties and their ability to enhance the permeation of substances across biological epithelia. mdpi.com These dual functions are intrinsically linked to the polymer's molecular structure.

The primary mechanism of mucoadhesion is the electrostatic attraction between the positively charged amino groups (-NH₃⁺) on the chitosan chain and the negatively charged surfaces of mucosal membranes. researchgate.netnih.gov Mucus is rich in glycoproteins called mucins, which contain terminal sialic acid residues that impart a net negative charge, providing abundant binding sites for the cationic polymer. researchgate.netnih.gov This strong ionic interaction is supplemented by the formation of hydrogen bonds and weaker hydrophobic interactions, creating a robust adhesion to the mucosal layer. researchgate.net

Beyond simply adhering to mucus, chitosan acts as a permeation enhancer by modulating the integrity of epithelial cell barriers. The polymer interacts with epithelial cells and transiently opens the tight junctions that seal the space between adjacent cells (the paracellular pathway). researchgate.netnih.gov This widening of the paracellular route allows for increased transport of molecules that would otherwise be blocked. researchgate.netnih.gov Some evidence also suggests an influence on the transcellular pathway (transport through the cells). researchgate.net Chemical modifications, such as the introduction of thiol groups to create thiolated chitosan, can further amplify these effects by forming covalent disulfide bonds with mucus glycoproteins, leading to significantly enhanced mucoadhesion and permeation. mdpi.comrsc.org

| Property | Governing Mechanism | Key Molecular Features | Citations |

| Mucoadhesion | Electrostatic interaction with negatively charged mucin. | Protonated amino groups (-NH₃⁺) on the polymer backbone. | researchgate.netnih.govnih.gov |

| Hydrogen bonding and hydrophobic interactions. | Hydroxyl (-OH) and amino (-NH₂) groups. | researchgate.net | |

| Permeation Enhancement | Transient opening of epithelial tight junctions. | Interaction of the cationic polymer with components of the cell junction. | researchgate.netnih.gov |

| Facilitation of paracellular transport. | Widening of the pathway between cells. | researchgate.netnih.gov |

Adhesion to Biological Membranes through Electrostatic and Hydrogen Bonding

The mucoadhesive properties of chitosan and its derivatives are fundamental to their application in drug delivery systems, as adhesion to mucosal surfaces can prolong residence time and enhance absorption. The primary mechanisms governing this adhesion are electrostatic interactions and hydrogen bonding.

Chitosan possesses primary amino groups along its backbone which, in an acidic environment (pH below its pKa of ~6.5), become protonated (-NH3+). nih.govmdpi.com This positive charge is crucial for the strong electrostatic attraction that occurs with negatively charged components on the surface of biological membranes. mdpi.com Mucus, the protective layer lining these membranes, is rich in sialic acid residues, which confer a net negative charge and serve as the primary binding sites for cationic polymers like chitosan. mdpi.comnih.gov

Beyond simple electrostatic forces, other interactions contribute significantly to the adhesive bond. The hydroxyl and remaining amino groups on the chitosan polymer are capable of forming numerous hydrogen bonds with the glycoproteins present in mucin. mdpi.comnih.govacs.org Studies have demonstrated that even when electrostatic attractions are suppressed (e.g., in high salt concentrations), chitosan can still induce the aggregation of mucin particles, highlighting the significant role of hydrogen bonding and hydrophobic effects in the mucoadhesion mechanism. acs.org The esterification of chitosan with 2-hydroxypropanoate modifies the hydroxyl groups, which could influence the polymer's hydrogen bonding capacity, while the primary amino groups remain available for protonation and electrostatic interaction.

Table 1: Key Interactions in Chitosan Mucoadhesion

| Interaction Type | Interacting Groups on Chitosan | Interacting Groups on Mucin/Membrane | Significance |

| Electrostatic | Protonated Amine Groups (-NH3+) | Sialic Acid, Sulfated Sugars | Primary driving force for initial adhesion. mdpi.comnih.gov |

| Hydrogen Bonding | Hydroxyl (-OH), Amine (-NH2) Groups | Glycoproteins | Strengthens and stabilizes the adhesive bond. nih.govacs.org |

| Hydrophobic | Acetyl Groups, Polymer Backbone | Non-polar regions of glycoproteins | Contributes to the overall interaction energy. acs.org |

Modulation of Epithelial Permeability

A key functional property of chitosan and its derivatives is the ability to transiently and reversibly modulate the permeability of epithelial barriers. This is primarily achieved by acting on the tight junctions (TJs), which are protein complexes that regulate the paracellular pathway (the space between adjacent cells).

When applied to epithelial cell monolayers, such as Caco-2 cells (a model for the intestinal barrier), chitosan induces a dose-dependent and reversible decrease in the transepithelial electrical resistance (TEER), which is a measure of the integrity of the tight junction barrier. su.ac.thnih.gov This decrease in TEER corresponds to an increased permeability to paracellular markers. nih.gov

The mechanism involves the interaction of the positively charged chitosan with the cell membrane, leading to a reorganization of key tight junction proteins. nih.govresearchgate.net Studies using immunofluorescence have shown that upon treatment with chitosan, proteins such as Zona Occludens 1 (ZO-1) and occludin are translocated from the cell membrane to the cytoskeleton. nih.govnih.gov This redistribution weakens the tight junction complex, causing a transient opening of the paracellular pathway. nih.govresearchgate.net The effect is reversible, with the epithelial barrier function returning to baseline after the removal of the chitosan, a process that may require new protein synthesis. nih.gov The ability of Chitosan, 2-hydroxypropanoate (ester) to modulate permeability would similarly depend on its molecular weight and the charge density derived from its protonated amino groups. su.ac.th

Table 2: Effect of Chitosan on Epithelial Tight Junction Proteins

| Protein | Location | Function in Tight Junction | Effect of Chitosan Treatment |

| Occludin | Transmembrane | Integral membrane protein that helps seal the paracellular space. | Translocated from the membrane to the cytoskeletal fraction. nih.gov |

| Claudins | Transmembrane | Family of proteins that form the primary seal of the tight junction. | Treatment can induce redistribution and degradation of Claudin-4. researchgate.net |

| ZO-1 | Cytoplasmic Plaque | Links transmembrane proteins (occludin, claudins) to the actin cytoskeleton. | Loss of membrane-associated ZO-1 and translocation to the cytoskeleton. nih.govnih.gov |

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant activity of chitosan is an area of growing interest. This property is generally attributed to the ability of its functional groups to scavenge reactive oxygen species (ROS). The primary mechanism involves the hydroxyl and amino groups on the D-glucosamine units. bibliomed.orgmdpi.com These groups can react with free radicals, such as hydroxyl and superoxide (B77818) radicals, by donating a hydrogen atom to form a stable macromolecular radical, thereby neutralizing the damaging ROS. bibliomed.orgnih.gov

The effectiveness of chitosan as an antioxidant can be influenced by its physical characteristics, such as molecular weight and degree of deacetylation; lower molecular weight and a higher degree of deacetylation often correlate with higher antioxidant activity. mdpi.com However, the strong intra- and intermolecular hydrogen bonds in native chitosan can limit the accessibility of the active groups. mdpi.com

Chemical modification, including the introduction of specific functional groups, can significantly enhance antioxidant capacity. mdpi.com For instance, the introduction of gallate moieties results in a derivative with potent radical scavenging activity comparable to the parent antioxidant molecule. researchgate.net Another mechanism by which chitosan can exert an antioxidant effect is through the chelation of pro-oxidant metal ions like Fe2+. nih.govmdpi.com By binding these ions, chitosan prevents them from participating in reactions that generate free radicals. While sulfation of chitosan has been shown to reduce its chelating ability, the amino groups remain key for this function. nih.gov The antioxidant potential of Chitosan, 2-hydroxypropanoate (ester) would be related to the reactivity of its remaining hydroxyl and amino groups and its ability to chelate metal ions.

Table 3: Radical Scavenging Activity of Chitosan and its Derivatives

| Chitosan Derivative | Target Radical | Scavenging Efficiency (%) | Reference |

| Hydroxypropyl Chitosan (HPCS) | DPPH Radical | > HACC > CMCS > CS | mdpi.com |

| Chitosan Sulfate (HCS) | Carbon-centered radicals | 67.74% (at 0.25 mg/mL) | nih.gov |

| Chitosan Sulfate (HCS) | DPPH Radical | 33.78% (at 2.5 mg/mL) | nih.gov |

| Aminated Chitosan | ABTS Radical | Higher than unmodified chitosan | bibliomed.org |

| Chitosan-Gallic Acid | Hydroxyl Radical | Comparable to Gallic Acid | researchgate.net |

Note: CS = Chitosan, HACC = Quaternary ammonium (B1175870) salt of chitosan, CMCS = Carboxymethyl chitosan. Activity is concentration-dependent.

Advanced Material Forms and Their Formation Mechanisms Incorporating Chitosan, 2 Hydroxypropanoate Ester

Film Fabrication and Properties of Chitosan (B1678972), 2-hydroxypropanoate (ester)

Micro/Nanopatterning through Nanoimprinting

Nanoimprinting is a high-resolution lithographic technique used to create micro- and nanoscale patterns on surfaces. For biomaterials like Chitosan, 2-hydroxypropanoate (ester), this method provides a straightforward way to fabricate structured platforms for biological applications, such as engineered neuronal networks and biomolecule immobilization. pagepress.org

The process, often referred to as nanoimprint lithography (NIL), can be performed at low pressures and temperatures, which is crucial for preserving the chemical integrity of the biopolymer. In a typical application, a solution of chitosan in a weak acid (such as lactic acid to form the 2-hydroxypropanoate salt in situ) is spin-coated onto a substrate. A patterned mold or template is then pressed into the soft chitosan film. After the material solidifies, the template is removed, leaving a negative replica of the pattern on the chitosan surface. google.com This technique can create features with dimensions of less than 100 nm. google.com

Research has demonstrated that nanoimprinted chitosan structures retain their chemical functionality. For example, the primary amino groups within the imprinted chitosan remain available for further chemical modification. This has been verified by successfully immobilizing proteins like streptavidin onto biotinylated chitosan nanostructures, indicating that these patterned surfaces can serve as effective platforms for biosensors and controlled cell culture studies. Alternative methods like nanosphere lithography have also been used to generate nanostructured surfaces on chitosan films, mimicking the complex topographies found in nature, such as on insect wings. mdpi.com

Spin-Coating for Ultra-Thin Film Production

Spin-coating is a widely used technique for fabricating uniform, ultra-thin films of polymers, including Chitosan, 2-hydroxypropanoate (ester), on flat substrates. The process involves depositing a small amount of the chitosan solution onto the center of a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates, leaving a thin polymer film.

The thickness of the resulting film is a critical parameter that can be precisely controlled by adjusting several factors:

Solution Concentration: Higher concentrations of chitosan in the solution generally result in thicker films. rsc.org

Spin Speed: Increasing the rotational speed of the substrate typically leads to thinner films as more of the solution is thrown off. mdpi.com

Spin Time: A longer spin time allows for more complete solvent evaporation and can lead to a more uniform, thinner film. mdpi.com

Solvent Volatility: The volatility of the solvent system (e.g., an aqueous lactic acid solution) affects the drying rate. Non-volatile solvents can make the process more complex. researchgate.net

Ambient Conditions: Relative humidity can significantly influence the film thickness, as it affects the evaporation rate of the aqueous solvent. researchgate.net

Studies have shown that spin-coating can produce very smooth chitosan films, with root-mean-square (RMS) roughness values of less than 2 nm. rsc.org This method allows for the creation of films with thicknesses ranging from tens to hundreds of nanometers, making it ideal for applications requiring precise, uniform coatings. rsc.orgmdpi.com

Influence of Film Preparation Methods on Material Properties

The method used to prepare a Chitosan, 2-hydroxypropanoate (ester) film significantly influences its final physical, mechanical, and chemical properties. The two most common laboratory methods are spin-coating and solvent casting.

Solvent casting involves pouring the chitosan solution into a mold and allowing the solvent to evaporate slowly, typically over 24 hours at room temperature. rsc.org This method is simpler and can produce much thicker films (e.g., ~10 micrometers) compared to spin-coating. rsc.org

A comparative analysis shows distinct differences in the properties of films produced by these methods.

| Property | Spin-Coating | Solvent Casting | Key Influencing Factors |

| Film Thickness | Tens of nanometers to ~300 nm rsc.org | Micrometers (~10 µm) rsc.org | Solution concentration, spin speed/time rsc.orgmdpi.com |

| Surface Roughness | Very smooth (RMS < 2 nm) rsc.org | Smooth, but rougher than spin-coated (RMS < 5 nm) rsc.org | Evaporation rate, solution uniformity rsc.org |

| Mechanical Strength | Generally lower due to thinness | Higher tensile strength can be achieved nih.govnih.gov | Film thickness, polymer chain packing nih.gov |

| Elasticity | Dependent on thickness and composition | Can be modulated with plasticizers like glycerol (B35011) nih.gov | Presence of residual acid, plasticizers nih.govnih.gov |

The choice of the acidic solvent is also a critical factor. Chitosan is typically dissolved in an acidic solution, and the properties of the resulting salt (e.g., chitosan acetate (B1210297), chitosan lactate) and any residual acid in the dried film affect the final material. For instance, films prepared from lactic acid solutions tend to have lower tensile strength but higher elasticity compared to those made with acetic acid. nih.gov This is attributed to the residual lactic acid acting as a plasticizer, leading to poorer polymer chain packing. nih.gov The type of acid also affects the viscosity of the film-forming solution, which in turn influences processing and final film properties. nih.govnih.gov

Scaffolds for Regenerative Medicine and Tissue Engineering

Chitosan, 2-hydroxypropanoate (ester) is a highly promising biomaterial for creating three-dimensional (3D) scaffolds used in regenerative medicine and tissue engineering. nih.govnih.gov Its biocompatibility, biodegradability, and structural similarity to glycosaminoglycans (GAGs) found in the body's extracellular matrix (ECM) make it particularly suitable for these applications. nih.gov

Fabrication Techniques for Porous Scaffolds (e.g., Freeze-Drying)

A critical requirement for tissue engineering scaffolds is a highly porous and interconnected structure, which allows for cell infiltration, nutrient transport, and waste removal. nih.gov Freeze-drying, or lyophilization, is a widely used and effective technique for fabricating such porous scaffolds from Chitosan, 2-hydroxypropanoate (ester) solutions. iosrphr.orgmdpi.com

The freeze-drying process involves three main stages:

Freezing: A solution of Chitosan, 2-hydroxypropanoate (ester) is poured into a mold and frozen at a low temperature (e.g., -20°C to -70°C). iosrphr.orgntu.edu.tw During this step, the solvent (water) forms ice crystals, and the chitosan polymer chains are pushed into the interstitial spaces between the crystals. The freezing rate is a critical parameter, as it determines the size and shape of the ice crystals, which in turn template the final pore structure of the scaffold.

Primary Drying (Sublimation): The frozen material is placed under a high vacuum. The temperature is slightly raised, causing the frozen solvent to sublimate directly from a solid to a vapor phase without passing through a liquid phase. iosrphr.org This preserves the porous structure created during the freezing step.

Secondary Drying (Desorption): The temperature is gradually increased further to remove any residual, unfrozen water molecules that are bound to the polymer matrix.

This technique successfully produces scaffolds that are lightweight, sponge-like, and highly porous (often with porosity > 80-90%), featuring interconnected pores that are essential for tissue regeneration. ntu.edu.twnih.gov The mean pore diameter can be controlled and typically ranges from tens to hundreds of micrometers, suitable for cell infiltration. iosrphr.orgresearchgate.net

Design of Scaffolds for Specific Tissue Regeneration (e.g., Bone, Cartilage)

The design of Chitosan, 2-hydroxypropanoate (ester) scaffolds can be tailored to meet the specific requirements of different tissues, most notably bone and cartilage.

For Cartilage Regeneration: Articular cartilage has a limited capacity for self-repair, making tissue engineering a vital therapeutic strategy. researchgate.net Chitosan is an excellent candidate for cartilage scaffolds because its chemical structure is similar to the GAGs present in the cartilage ECM. nih.govnih.gov This biomimicry can promote the formation of new cartilage tissue. nih.gov Chitosan scaffolds have been shown to support the proliferation of chondrocytes (cartilage cells) and the synthesis of new ECM components. nih.govresearchgate.net The stiffness of the scaffold is a crucial design parameter, as values in the range of 30-40 kPa have been found to be favorable for chondrocyte proliferation and function. nih.gov

For Bone Regeneration: Chitosan is also highly effective as a scaffold material for bone tissue engineering. nih.govnih.gov It is osteoconductive, meaning it supports the attachment, proliferation, and differentiation of osteoblasts (bone-forming cells) and the formation of a mineralized bone matrix. nih.govnih.gov For bone applications, the scaffold must possess adequate mechanical strength to provide structural support at the defect site while new bone grows. nih.gov However, pure chitosan scaffolds often have poor mechanical properties, limiting their use to non-load-bearing areas. mdpi.com

| Tissue Target | Key Design Considerations | Supporting Findings |

| Cartilage | Biomimicry of ECM GAGs nih.govnih.gov, appropriate stiffness (e.g., 30-40 kPa) nih.gov, high porosity, support for chondrocyte proliferation. researchgate.net | Chitosan's structure is analogous to natural GAGs, promoting cartilage formation. nih.gov Scaffolds have been shown to maintain chondrogenic activity. nih.gov |

| Bone | Osteoconductivity nih.gov, mechanical strength sufficient for the defect site mdpi.com, interconnected porosity for vascularization and bone ingrowth nih.gov, biodegradability synchronized with new bone formation. | Chitosan supports osteoblast attachment and mineralization. nih.gov Studies show it promotes bone regeneration in defects. nih.gov |

Integration with Other Biopolymers and Bioactive Materials (e.g., Collagen, Hydroxyapatite (B223615), Graphene Oxide)

To overcome the limitations of pure Chitosan, 2-hydroxypropanoate (ester) scaffolds, particularly their relatively weak mechanical properties, and to enhance their bioactivity, they are often combined with other materials to form composites.

Collagen: As the main organic component of the ECM in many tissues, collagen is frequently blended with chitosan. nih.govnih.gov This combination enhances the biological performance of the scaffold, improving cell-material interactions and promoting tissue integration. In cartilage engineering, collagen-chitosan scaffolds have been shown to support the formation of both hyaline and fibrocartilage. nih.gov

Hydroxyapatite (HAp): HAp is the primary mineral component of natural bone, making it an ideal material to create biomimetic scaffolds for bone regeneration. nih.gov Incorporating HAp nanoparticles or microparticles into a chitosan matrix significantly enhances the scaffold's osteoconductivity and mechanical stiffness. mdpi.comrsc.org Chitosan/HAp composite scaffolds have been shown to induce bone formation and lead to successful spinal fusion in animal models. nih.gov These composites effectively mimic the organic-inorganic composition of natural bone. mdpi.com

Graphene Oxide (GO): Graphene and its derivatives, like GO, are nanomaterials known for their exceptional mechanical strength and ability to promote osteogenesis. nih.govmdpi.com Adding small amounts of GO (e.g., 0.5-3 wt.%) to a chitosan scaffold can significantly improve its mechanical properties and enhance its ability to support bone cell growth, proliferation, and differentiation. nih.govnih.gov GO-enriched chitosan scaffolds have been found to increase the formation of newly-formed bone in defects compared to pure chitosan scaffolds. nih.gov The presence of GO can also create a more ordered morphology with a higher surface area, which is favorable for cell attachment. nih.gov

| Integrated Material | Purpose of Integration | Resulting Scaffold Properties |

| Collagen | Enhance biological activity and cell interaction. nih.govnih.gov | Improved biocompatibility, better mimics natural ECM. researchgate.net |

| Hydroxyapatite (HAp) | Improve osteoconductivity and mechanical properties for bone regeneration. mdpi.comnih.gov | Increased stiffness, enhanced bone cell attachment and mineralization. rsc.orgmdpi.com |

| Graphene Oxide (GO) | Reinforce mechanical strength and promote osteogenesis. nih.govmdpi.com | Significantly improved mechanical properties, enhanced osteogenic differentiation. nih.govresearchgate.net |

Nanoparticle Formulations of Chitosan, 2-hydroxypropanoate (ester)Information regarding nanoparticle formulations using this specific chitosan ester is not present in the available literature.

Surface Functionalization for Targeted InteractionsResearch on the surface functionalization of Chitosan, 2-hydroxypropanoate (ester) nanoparticles for targeted interactions could not be located.

To provide the requested article, research data focusing specifically on the synthesis and characterization of scaffolds and nanoparticles from “Chitosan, 2-hydroxypropanoate (ester)” would be required. General information about chitosan cannot be substituted to meet the strict constraints of the request.

Interactions of Chitosan, 2 Hydroxypropanoate Ester with Other Materials and Systems

Polymer Blends and Composites

Blending Chitosan (B1678972), 2-hydroxypropanoate (ester) with other polymers or incorporating additives is a common strategy to enhance its mechanical, physical, and biological properties. The resulting materials often exhibit synergistic characteristics derived from the individual components.

Blends of chitosan and its derivatives with synthetic polymers like Polyethylene Oxide (PEO) and Poly(N-vinyl-2-pyrrolidone) (PVP) are explored for various biomedical applications. The interactions are primarily governed by hydrogen bonding between the functional groups of the polymers.

Polyethylene Oxide (PEO): Blending chitosan with PEO can modify the material's properties significantly. The miscibility of chitosan and PEO allows for the creation of composite films with tailored characteristics. For instance, increasing the chitosan content in a chitosan/PEO blend generally enhances tensile strength and modulus, while the elongation at break decreases. researchgate.net The addition of PEO can result in thinner films with lower water vapor permeability. acs.org Scanning Electron Microscopy (SEM) often reveals good miscibility between the two polymers, with no phase separation observed. researchgate.net The interactions, primarily intermolecular hydrogen bonds, can alter the crystalline structure of PEO. acs.org These blends have been investigated for applications such as wound dressings and hemodialysis membranes, where properties like water adsorption and porosity are crucial. researchgate.netnih.gov

Poly(N-vinyl-2-pyrrolidone) (PVP): PVP is a biocompatible synthetic polymer known for its use in hydrogels. nih.gov When blended with chitosan derivatives, it can form stable mixtures with high miscibility, largely due to intermolecular interactions between the polymer chains. scirp.org Rheological studies of carboxymethyl chitosan/PVP mixtures have shown that the apparent viscosity of the blend is higher than that of the native polymers, indicating significant interaction. scirp.org These blends can be crosslinked, for example using UV radiation or chemical crosslinkers, to form hydrogels with good gel content and swelling capacity. scirp.org Such hydrogels are investigated for controlled drug delivery systems. nih.gov

Table 1: Effects of Blending Chitosan Derivatives with Synthetic Polymers

| Synthetic Polymer | Blend Ratio (Chitosan/Synthetic) | Observed Effects on Properties | Potential Applications |

| Polyethylene Oxide (PEO) | 90/10 | Enhanced puncture and tensile strength, no PEO crystallization. acs.org | Antibacterial films acs.org |

| 70/30 | Best combination of tensile strength and flexibility. researchgate.net | Conductive composite films researchgate.net | |

| 50/50 | Highest water solubility (46.6%). acs.org | Hemodialysis membranes researchgate.net | |

| Poly(N-vinyl-2-pyrrolidone) (PVP) | Various | Higher apparent viscosity than individual polymers, good miscibility. scirp.org | Hydrogels for drug delivery nih.govscirp.org |

Composites of chitosan with other natural polymers like collagen and whey protein isolate are of great interest, particularly in the fields of food packaging and tissue engineering, due to their biocompatibility and biodegradability.

Collagen: Collagen is the primary structural protein in the extracellular matrix (ECM), and its combination with chitosan creates biomimetic materials ideal for wound healing. nih.govresearchgate.net These composite materials often take the form of sponges, films, or electrospun nanofibers that mimic the native ECM structure. nih.govexplorationpub.com The incorporation of chitosan into a collagen matrix enhances the mechanical robustness and stability of the material. mdpi.comelifesciences.org Furthermore, these composites have shown excellent blood clotting capacity and antibacterial activity, which are critical for wound dressings. nih.gov Studies on rat models have demonstrated that collagen-chitosan composite dressings can significantly promote wound healing, showing more fibroblast proliferation, intact re-epithelialization, and increased expression of growth factors compared to traditional gauze. researchgate.net

Whey Protein Isolate (WPI): Chitosan/WPI composite films are primarily developed for food packaging applications. mdpi.com The interaction between the positively charged chitosan and the protein molecules can lead to improved mechanical and barrier properties compared to films made from the individual components. frontiersin.orgnih.gov The tensile strength of CS/WPI composite films can be significantly higher than that of pure chitosan films, which may be due to covalent cross-linking between intermolecular disulfide bonds from the thermal denaturation of WPI. frontiersin.orgnih.gov Including whey protein hydrolysate in chitosan films has been shown to improve not only mechanical strength but also to impart significant antioxidant properties to the film. mdpi.com

The addition of inorganic fillers like nanoclay and hydroxyapatite (B223615) to chitosan-based materials can create nanocomposites with significantly enhanced physical and biological properties.

Nanoclay: The incorporation of nanoclays, such as montmorillonite (B579905) and bentonite (B74815), into chitosan films can improve their mechanical and gas barrier properties, making them suitable for food packaging. heraldopenaccess.usmdpi.com The addition of bentonite nanoclay has been shown to enhance the tensile strength of chitosan composite films by up to 60%. heraldopenaccess.us These nanoclays can be exfoliated and dispersed within the chitosan matrix, creating a tortuous path that hinders the permeation of gas molecules. researchgate.netresearchgate.net The antimicrobial property of chitosan can also be further enhanced with the addition of modified clays. researchgate.net

Hydroxyapatite (HAp): Hydroxyapatite is a calcium phosphate (B84403) ceramic that is the main mineral component of bone. nih.govyoutube.com Composites of chitosan and HAp are extensively studied for bone tissue engineering applications. nih.govmdpi.com HAp provides osteoconductivity, meaning it provides a suitable substrate for the ingrowth of new bone tissue, while the chitosan matrix offers biocompatibility and biodegradability. explorationpub.comnih.gov These composite scaffolds can be fabricated to be porous, allowing for cell infiltration and nutrient transport. In vivo studies have shown that chitosan/HAp scaffolds are biocompatible and can induce bone regeneration and spinal fusion in animal models. nih.gov The combination of these materials can create a biomimetic scaffold that supports bone defect repair. mdpi.comrsc.org

Interactions in Aqueous and Organic Media

The behavior of Chitosan, 2-hydroxypropanoate (ester) in solution is dictated by its chemical structure, the nature of the solvent, and the pH of the medium. These factors govern its solubility and its responsiveness to environmental stimuli.

The modification of chitosan to form derivatives like Chitosan, 2-hydroxypropanoate (ester) is a key strategy to improve its solubility, particularly in water and at neutral pH. nih.govnih.gov Introducing hydrophilic groups, such as the 2-hydroxypropanoate (lactate) group, enhances the polymer's affinity for water. nih.gov Chemical modifications like N-acylation, etherification, and the attachment of sugar moieties can significantly broaden the pH range in which the chitosan derivative is soluble. nih.govacs.org For instance, N-acetylation of sugar-bearing chitosans can render them soluble across the entire pH spectrum by disturbing the hydrogen bonding between the amino groups. acs.org

The dissolution mechanism for these derivatives still relies on overcoming the intermolecular forces. For water-soluble derivatives, the presence of sufficient hydrophilic side chains allows for hydration and dissolution without the need for extensive protonation of the amino groups.

A hallmark characteristic of chitosan and its derivatives is their pH-responsive behavior, which is particularly evident in hydrogel formulations. This property is directly linked to the protonation and deprotonation of the amino groups. nih.govcapes.gov.br

In solution and gel states, at low pH values (typically below the pKa of ~6.5), the amino groups are protonated, leading to positive charges along the polymer backbone. The resulting electrostatic repulsion causes the polymer chains to uncoil and the hydrogel network to swell significantly. ajouronline.comresearchgate.net This swollen state allows for a high capacity to absorb aqueous fluids.

Conversely, as the pH increases above 6.5, the amino groups become deprotonated. The loss of positive charge reduces the electrostatic repulsion, allowing hydrogen bonding and hydrophobic interactions to become dominant. This causes the polymer chains to aggregate and the hydrogel to contract or de-swell, releasing the absorbed water. ajouronline.comresearchgate.net This reversible swelling and de-swelling behavior makes chitosan-based hydrogels excellent candidates for "smart" materials in applications like controlled drug delivery, where the release of a therapeutic agent can be triggered by a change in the pH of the surrounding environment. researchgate.net

Interaction with Biomolecules and Cell Components